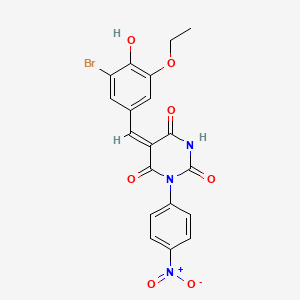![molecular formula C18H13BrFNO B5303539 3-[4-(allyloxy)-3-bromophenyl]-2-(4-fluorophenyl)acrylonitrile](/img/structure/B5303539.png)
3-[4-(allyloxy)-3-bromophenyl]-2-(4-fluorophenyl)acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[4-(allyloxy)-3-bromophenyl]-2-(4-fluorophenyl)acrylonitrile, commonly known as ABAFANIL, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. ABAFANIL belongs to the class of acrylonitrile derivatives and has been studied for its biochemical and physiological effects in various in-vivo and in-vitro models.
Wissenschaftliche Forschungsanwendungen
ABAFANIL has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, ABAFANIL has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In inflammation research, ABAFANIL has been shown to reduce the production of inflammatory cytokines and chemokines. In neurological disorders, ABAFANIL has been shown to improve cognitive function and reduce neuroinflammation.
Wirkmechanismus
The mechanism of action of ABAFANIL is not fully understood, but it is believed to involve the modulation of various signaling pathways. ABAFANIL has been shown to inhibit the activity of NF-kB, a transcription factor that regulates the expression of genes involved in inflammation and cell survival. ABAFANIL has also been shown to inhibit the activity of STAT3, a transcription factor that regulates the expression of genes involved in cell proliferation and survival.
Biochemical and Physiological Effects:
ABAFANIL has been shown to have various biochemical and physiological effects in in-vivo and in-vitro models. In cancer research, ABAFANIL has been shown to induce apoptosis by activating caspases and inhibiting Bcl-2 expression. ABAFANIL has also been shown to inhibit cell proliferation by arresting the cell cycle at the G2/M phase. In inflammation research, ABAFANIL has been shown to reduce the production of inflammatory cytokines and chemokines by inhibiting the activity of NF-kB. In neurological disorders, ABAFANIL has been shown to improve cognitive function by reducing neuroinflammation and oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
ABAFANIL has several advantages for lab experiments, including its high purity and yield, low toxicity, and potential therapeutic applications. However, ABAFANIL also has some limitations, including its limited solubility in aqueous solutions and its potential interactions with other compounds.
Zukünftige Richtungen
There are several future directions for ABAFANIL research, including its potential therapeutic applications in other diseases, its optimization for drug delivery, and its development as a diagnostic tool. ABAFANIL has shown promising results in cancer, inflammation, and neurological disorders, and further research is needed to explore its potential in other diseases. Additionally, the optimization of ABAFANIL for drug delivery could improve its bioavailability and efficacy. Finally, the development of ABAFANIL as a diagnostic tool could provide a new approach for disease detection and monitoring.
Synthesemethoden
The synthesis of ABAFANIL involves the reaction of 4-bromo-3-hydroxybenzaldehyde with allyl bromide in the presence of a base to form 4-allyloxy-3-bromo-benzaldehyde. The resulting compound is then reacted with 4-fluoro-phenylacetonitrile in the presence of a base to form ABAFANIL. The synthesis of ABAFANIL has been optimized to yield high purity and yield.
Eigenschaften
IUPAC Name |
(E)-3-(3-bromo-4-prop-2-enoxyphenyl)-2-(4-fluorophenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrFNO/c1-2-9-22-18-8-3-13(11-17(18)19)10-15(12-21)14-4-6-16(20)7-5-14/h2-8,10-11H,1,9H2/b15-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTGWPNVSUYFHRX-GDNBJRDFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=C(C=C(C=C1)C=C(C#N)C2=CC=C(C=C2)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC1=C(C=C(C=C1)/C=C(/C#N)\C2=CC=C(C=C2)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-[3-bromo-4-(prop-2-en-1-yloxy)phenyl]-2-(4-fluorophenyl)prop-2-enenitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{1-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]piperidin-4-yl}pyrrolidin-2-one](/img/structure/B5303471.png)
![4-{[3-(2-chlorophenyl)-1-pyrrolidinyl]carbonyl}-1-phenyl-1H-1,2,3-triazole](/img/structure/B5303474.png)

![N~4~-cyclopropyl-7-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine-2,4-diamine](/img/structure/B5303486.png)
![1-(3-methoxyphenyl)-4-[(2-methylphenyl)acetyl]piperazine](/img/structure/B5303489.png)
![(4R)-4-(4-{[{[(3,4-dimethylphenyl)amino]carbonyl}(methyl)amino]methyl}-1H-1,2,3-triazol-1-yl)-N-methyl-L-prolinamide hydrochloride](/img/structure/B5303500.png)
![N-[2-[(5-bromo-2-furoyl)amino]-3-(4-bromophenyl)acryloyl]methionine](/img/structure/B5303505.png)
![2-[2-(3-bromo-4-ethoxy-5-methoxyphenyl)vinyl]-5-nitro-4,6-pyrimidinediol](/img/structure/B5303506.png)
![N-{2-[(4-iodobenzoyl)amino]-3-phenylacryloyl}-beta-alanine](/img/structure/B5303513.png)
![3-(1-azepanyl)-3-imino-2-[(4-methylphenyl)hydrazono]propanenitrile](/img/structure/B5303519.png)
![(1S,9R)-11-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one dihydrochloride](/img/structure/B5303522.png)


![[5-(1-{2-[(3-methylpyridin-4-yl)amino]ethyl}-1H-imidazol-2-yl)-2-furyl]methanol](/img/structure/B5303557.png)